molecular formula C14H15N5 B2501403 1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine CAS No. 1004417-78-0

1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine

Cat. No.: B2501403
CAS No.: 1004417-78-0
M. Wt: 253.309
InChI Key: ZKTXPQQBUQOAGW-UHFFFAOYSA-N
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Description

1-{[1-(propan-2-yl)-1H-pyrazol-5-yl]imino}-1H-isoindol-3-amine is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.309. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity : Pyrazole Schiff bases related to the compound have demonstrated potential as antibacterial agents. A study by Feng et al. (2018) found that certain pyrazole Schiff bases show effectiveness in inhibiting the growth of C. albicans and Gram-negative bacteria, suggesting their potential use as antibacterial agents (Feng, Guo, Sun, & Zhao, 2018).

  • Synthetic Applications : The compound and its derivatives have been used in the synthesis of a diverse library of compounds. Roman (2013) described the use of a similar compound in various alkylation and ring closure reactions to generate a structurally diverse library of compounds (Roman, 2013).

  • One-Pot Synthesis : Shen et al. (2013) developed a novel one-pot method for synthesizing derivatives of the compound through a three-component condensation, demonstrating an efficient and convenient synthesis process (Shen, Khang, Chen, Lei, & Hu, 2013).

  • Bioactivity Studies : Another study focused on the synthesis and analysis of biologically active pyrazole clubbed imino naphthyl derivatives, demonstrating moderate to good biological activities both experimentally and theoretically (Sandhya, Femina, & Pradeep, 2021).

  • Molecular Docking and DNA Binding : A research focused on the molecular docking and DNA binding interaction of similar compounds, indicating their potential applications in biological studies (Sandhya, Femina, & Pradeep, 2021).

  • Antitumor and Antimicrobial Activity : Titi et al. (2020) synthesized pyrazole derivatives and identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating the compound's potential in medical applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Properties

IUPAC Name

(3Z)-3-(2-propan-2-ylpyrazol-3-yl)iminoisoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9(2)19-12(7-8-16-19)17-14-11-6-4-3-5-10(11)13(15)18-14/h3-9H,1-2H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTXPQQBUQOAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)N=C2C3=CC=CC=C3C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)/N=C\2/C3=CC=CC=C3C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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